2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4Cl2F3N and a molecular weight of approximately 244.0 g/mol. This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a trifluoromethyl group at the 4 position, contributing to its unique chemical properties. The presence of these substituents enhances its lipophilicity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and agrochemicals .
2,6-Dichloro-4-(trifluoromethyl)nicotinamide exhibits significant biological activity, particularly in enzyme inhibition. Its structural similarity to biologically active compounds allows it to interact with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential as a palm site inhibitor of Hepatitis C virus NS5B polymerase, indicating its relevance in antiviral drug development .
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide typically involves several steps:
This compound has diverse applications across multiple fields:
Research indicates that 2,6-Dichloro-4-(trifluoromethyl)nicotinamide interacts with specific enzymes and receptors, potentially modulating their activity. The trifluoromethyl group enhances its binding affinity to biological targets, making it an important compound for further pharmacological studies. Interaction studies have highlighted its role in inhibiting viral polymerases and other critical enzymes involved in disease processes.
Several compounds share structural similarities with 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Chloro-4-(trifluoromethyl)nicotinamide | One chlorine atom instead of two | Lower lipophilicity compared to the target compound |
3,5-Dichloro-4-(trifluoromethyl)nicotinamide | Different positioning of chlorine atoms | Different biological activity profile |
Nicotinamide | No halogen substitution | Less potent in enzyme inhibition |
2,6-Dichloro-nicotinic acid | Lacks the trifluoromethyl group | More hydrophilic, different applications |
The unique combination of two chlorine atoms and a trifluoromethyl group at specific positions distinguishes 2,6-Dichloro-4-(trifluoromethyl)nicotinamide from these similar compounds, contributing to its unique reactivity and biological profile .
Irritant